molecular formula C26H27NO9 B193468 Idarubicin CAS No. 58957-92-9

Idarubicin

Cat. No. B193468
CAS RN: 58957-92-9
M. Wt: 497.5 g/mol
InChI Key: XDXDZDZNSLXDNA-TZNDIEGXSA-N
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Description

Idarubicin is an anthracycline antineoplastic agent used to treat acute myeloid leukemia (AML) in adults . It is a DNA-intercalating analog of daunorubicin which has an inhibitory effect on nucleic acid synthesis and interacts with the enzyme topoisomerase II . The absence of a methoxy group at position 4 of the anthracycline structure gives the compound a high lipophilicity which results in an increased rate of cellular uptake compared with other anthracyclines .


Synthesis Analysis

Idarubicinone was synthesized from tetracene, an ideal aromatic precursor containing the essential tetracyclic framework . The synthesis involved Co- and Ru-catalyzed arene oxidation and arenophile-mediated dearomative hydroboration .


Molecular Structure Analysis

The structural formula of Idarubicin is C26H27NO9•HCl . It is a DNA-intercalating analog of daunorubicin .


Chemical Reactions Analysis

Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .


Physical And Chemical Properties Analysis

Idarubicin is a solid substance . Its molecular weight is 533.95 .

Scientific Research Applications

DNA Topoisomerase II Targeting

Idarubicin is known for targeting DNA topoisomerase II (topo II), a crucial enzyme in managing DNA topology during various cellular processes. A study highlighted Idarubicin's effectiveness in forming topo IIα cleavable complexes in K562 human leukemia cells. Intriguingly, idarubicin demonstrated persistent increases in topo IIα cleavable complexes levels even after its removal, hinting at its prolonged activity and potency against acute myelogenous leukemia (AML) (Willmore et al., 2002).

Modulation of Genotoxicity

Idarubicin's genotoxic potential was studied through its ability to induce DNA damage in human lymphocytes. This study also examined the modulation of this genotoxicity by vitamins C and E, along with amifostine, highlighting the complex interplay between idarubicin and various modulators in influencing its DNA-damaging potential (Błasiak et al., 2002).

Interaction with DNA

Investigations into the interaction between idarubicin and DNA reveal the drug's intricate interactions at the molecular level. Idarubicin interacts with DNA, causing alterations in DNA structure and leading to DNA damage. This aspect was studied using electrochemical biosensors, providing insights into the mechanisms by which idarubicin exerts its therapeutic effects (Kara, 2014).

Bioactivation and DNA Damage

Idarubicin undergoes bioactivation through NADPH-cytochrome P450 reductase, leading to the formation of DNA-damaging species. This study provided valuable insights into the drug's mechanism of action, implicating the generation of reactive oxygen species (ROS) and highlighting the intricate dynamics of idarubicin's interaction with DNA (Çelik & Arınç, 2009).

Structural Insights

Idarubicin's interaction with DNA was also studied through spectroscopic techniques and molecular docking, shedding light on the drug's binding mechanisms and its effects on DNA structure. This research provided a deeper understanding of the structural basis of idarubicin's interaction with its target molecule, DNA (Charak & Mehrotra, 2013).

Safety And Hazards

Idarubicin is fatal if swallowed . It may damage fertility or the unborn child . It is suspected of causing genetic defects and cancer . It is recommended that idarubicin be administered only under the supervision of a physician who is experienced in leukemia chemotherapy and in facilities with laboratory and supportive resources adequate to monitor drug tolerance and protect and maintain a patient compromised by drug toxicity .

Future Directions

There is ongoing research to improve the therapeutic efficacy of Idarubicin. For example, one study discusses the paradigm of treatment of acute promyelocytic leukemia in 2023, reinforcing the high risk of early death without prompt initiation of treatment at first clinical suspicion, and dedicating a special focus to novel agents and future directions to improve cure rates and quality of life in patients affected by acute promyelocytic leukemia .

properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXDZDZNSLXDNA-TZNDIEGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57852-57-0 (Hydrochloride)
Record name Idarubicin [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7023142
Record name Idarubicin
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Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Idarubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.72e-01 g/L
Record name Idarubicin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Idarubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.
Record name Idarubicin
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Idarubicin

CAS RN

58957-92-9
Record name Idarubicin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idarubicin [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idarubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idarubicin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDARUBICIN
Source FDA Global Substance Registration System (GSRS)
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Record name Idarubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42,900
Citations
LM Hollingshead, D Faulds - Drugs, 1991 - Springer
… oral administration of idarubicin 15 mg/m 2 . Total body clearance rates for idarubicin of 30 … 5% of the delivered idarubicin dose was recovered as idarubicin or its metabolite in urine …
Number of citations: 130 link.springer.com
SM Fields, JM Koeller - Dicp, 1991 - journals.sagepub.com
… , Phase II and III clinical trials with idarubicin hydrochloride were conducted in patients with … of idarubicin and cytarabine and daunorubicin hydrochloride and cytarabine, the idarubicin/…
Number of citations: 31 journals.sagepub.com
J Robert - Clinical pharmacokinetics, 1993 - Springer
… Idarubicin can also be administered orally and the pharmacokinetics are similar to … : idarubicin ratio is increased, probably due to a liver first-pass effect. The bioavailability of idarubicin …
Number of citations: 58 link.springer.com
F Ganzina, MA Pacciarini, N Di Pietro - Investigational New Drugs, 1986 - Springer
… Idarubicin has activity as a single agent in adult leukemias at the do*ses of 20-30 mg/… make oral Idarubicin particular attractive for further clinical development. Whether Idarubicin proves …
Number of citations: 86 link.springer.com
FJ Giles, HM Kantarjian, JE Cortes… - Journal of clinical …, 2003 - people.csail.mit.edu
Purpose: Troxacitabine has activity in refractory my-eloid leukemia, either as a single agent or when combined with cytarabine (ara-C) or with idarubicin. A prospective, randomized …
Number of citations: 126 people.csail.mit.edu
DL Betcher, N Burnham - Journal of Pediatric Oncology …, 1990 - journals.sagepub.com
Adria Laboratories for preparation of the sterile powder. Institutional policies should be considered for the use of products that do not have antibacterial protection. The current National …
Number of citations: 3 journals.sagepub.com
J Robert - Clinical Drug Investigation, 1995 - Springer
… discussion of idarubicin pharmacology, this review will focus on the pharmacokinetic and metabolic behaviour of oral idarubicin compared with intravenously administered idarubicin. …
Number of citations: 12 link.springer.com
T he AML C ollaborative G roup - British Journal of …, 1998 - Wiley Online Library
… compared induction regimens based on idarubicin with those based on … on idarubicin versus one based on another anthracycline. For brevity these are referred to as trials of idarubicin …
Number of citations: 132 onlinelibrary.wiley.com
CJ Twelves - Clinical Drug Investigation, 1995 - Springer
… Idarubicin has an established place in the treatment of acute myelogenous … , idarubicin has the advantage of being active after oral administration. In preclinical studies, idarubicin was …
Number of citations: 12 link.springer.com
E Berman, G Heller, J Santorsa, S McKenzie, T Gee… - 1991 - ashpublications.org
4′-Demethoxydaunorubicin (idarubicin [IDR]) is a new anthracycline that differs from its parent compound by the deletion of a methoxy group at position 4 of the chromophore ring. This …
Number of citations: 533 ashpublications.org

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